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Cat. No.: B113180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxy-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this compound

is of interest in medicinal chemistry and materials science, publicly available, experimentally-

derived spectroscopic data is scarce. To address this, the following sections provide a plausible

synthetic route for its preparation and a detailed analysis of spectroscopic data from closely

related analogs. This comparative approach allows for the prediction of its spectral

characteristics. The data is presented in a structured format for clarity and ease of comparison,

supplemented by detailed experimental protocols and a workflow visualization.

Proposed Synthesis of 4-Methoxy-2-
(trifluoromethoxy)benzaldehyde
A viable synthetic pathway to 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is the directed

ortho-lithiation of 1-methoxy-3-(trifluoromethoxy)benzene, followed by formylation. The

methoxy group acts as a directing group, facilitating the deprotonation at the ortho position (C2)

by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be
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quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to

yield the target aldehyde.

Experimental Protocol: Synthesis via Ortho-Lithiation
and Formylation

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-methoxy-3-

(trifluoromethoxy)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium

(1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the

internal temperature does not exceed -70 °C. The reaction mixture is stirred at this

temperature for 2 hours to ensure complete formation of the aryllithium intermediate.

Formylation: N,N-dimethylformamide (DMF) (1.5 eq), freshly distilled, is added dropwise to

the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room

temperature and is stirred overnight.

Work-up and Purification: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times

with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 4-Methoxy-2-(trifluoromethoxy)benzaldehyde.

Characterization: The structure of the purified product would be confirmed by spectroscopic

methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Experimental Workflow and Characterization
The following diagram illustrates the proposed synthetic and analytical workflow for 4-Methoxy-
2-(trifluoromethoxy)benzaldehyde.
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Proposed synthesis and characterization workflow.

Spectroscopic Data of Analogous Compounds
Due to the lack of available data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, the

following tables summarize the spectroscopic data for three closely related compounds to

provide a basis for spectral prediction.

Analog 1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde
This analog shares the same substitution pattern, with a trifluoromethyl group in place of the

trifluoromethoxy group.
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¹H NMR (CDCl₃)

Chemical Shift (δ) ppm Assignment

10.45 (s, 1H, -CHO)

7.80 (d, J = 8.0 Hz, 1H, Ar-H)

7.35 (d, J = 8.0 Hz, 1H, Ar-H)

7.15 (s, 1H, Ar-H)

3.86 (s, 3H, -OCH₃)

¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm Assignment

189.4 (-CHO)

161.5 (Ar-C-OCH₃)

135.7 (Ar-C)

128.0 (Ar-CH)

124.5 (q) (-CF₃)

120.3 (Ar-C)

111.4 (Ar-CH)

55.3 (-OCH₃)
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Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~2900-2700 C-H stretch (aldehyde)

~1700 C=O stretch (aldehyde)

~1600, ~1500 C=C stretch (aromatic)

~1320 C-F stretch

~1250 C-O stretch (aryl ether)

Mass Spectrometry (MS)

m/z Assignment

204 [M]⁺

203 [M-H]⁺

175 [M-CHO]⁺

Analog 2: 4-(Trifluoromethoxy)benzaldehyde
This analog features the trifluoromethoxy group at the para position, providing insight into its

spectroscopic signature.

¹H NMR (CDCl₃)

Chemical Shift (δ) ppm Assignment

9.98 (s, 1H, -CHO)

7.93 (d, J = 8.8 Hz, 2H, Ar-H)

7.34 (d, J = 8.1 Hz, 2H, Ar-H)
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¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm Assignment

190.6 (-CHO)

155.0 (Ar-C-OCF₃)

134.7 (Ar-C)

131.7 (Ar-CH)

120.7 (q) (-OCF₃)

120.6 (Ar-CH)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

~2850, ~2750 C-H stretch (aldehyde)

~1705 C=O stretch (aldehyde)

~1600, ~1505 C=C stretch (aromatic)

~1260, ~1215, ~1165 C-F and C-O stretches (-OCF₃)

Mass Spectrometry (MS)

m/z Assignment

190 [M]⁺[1]

189 [M-H]⁺[1]

161 [M-CHO]⁺

Analog 3: 4-Methoxybenzaldehyde
This compound serves as a baseline, showing the spectral data for the benzaldehyde core with

a para-methoxy group.
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¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Assignment

9.73 (s, 1H, -CHO)[2]

7.69 (d, J = 12.0 Hz, 2H, Ar-H)[2]

6.86 (d, J = 12.0 Hz, 2H, Ar-H)[2]

3.73 (s, 3H, -OCH₃)[2]

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

190.8 (-CHO)

164.6 (Ar-C-OCH₃)

131.9 (Ar-CH)

129.9 (Ar-C)

114.3 (Ar-CH)

55.5 (-OCH₃)[3]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment

2840, 2740 C-H stretch (aldehyde)

1684 C=O stretch (aldehyde)

1600, 1577 C=C stretch (aromatic)

1258 C-O stretch (aryl ether)
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Mass Spectrometry (MS)

m/z Assignment

136 [M]⁺[4]

135 [M-H]⁺[4]

107 [M-CHO]⁺[4]

92 [M-CHO-CH₃]⁺

77 [C₆H₅]⁺

Conclusion
While direct experimental data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is not

readily available in the surveyed literature, this guide provides a robust framework for its

synthesis and spectroscopic characterization. The detailed protocols and comparative data

from closely related analogs offer valuable insights for researchers working on the synthesis

and application of this and similar compounds. The provided spectroscopic tables for key

analogs will aid in the identification and characterization of 4-Methoxy-2-
(trifluoromethoxy)benzaldehyde upon its successful synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b113180#spectroscopic-data-nmr-ir-ms-
for-4-methoxy-2-trifluoromethoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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